(E)-3-(furan-3-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(furan-3-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acrylamide is a useful research compound. Its molecular formula is C17H19NO2S and its molecular weight is 301.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-3-(furan-3-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acrylamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound consists of a furan ring and a thiophene moiety attached to a cyclopentyl group via an acrylamide linkage. Its structural complexity suggests potential interactions with various biological targets.
Research indicates that compounds structurally similar to this compound often act on nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in pain modulation and neuroprotection. The following mechanisms have been proposed:
- Positive Allosteric Modulation : Similar compounds have been shown to enhance the activity of nAChRs, suggesting that this compound may also function as a positive allosteric modulator (PAM) .
- Calcium Channel Interaction : The inhibition of voltage-gated N-type calcium channels (CaV2.2) is another proposed mechanism for the antinociceptive effects observed in related compounds .
Antinociceptive Properties
A study involving analogs of this compound demonstrated significant antinociceptive effects in a mouse model of neuropathic pain induced by oxaliplatin. The tested compounds showed efficacy in reducing pain behaviors, indicating their potential utility in pain management .
In Vitro Studies
In vitro assays have been conducted to evaluate the interaction of the compound with nAChRs. Electrophysiological techniques revealed that these compounds can modulate receptor activity, enhancing neurotransmitter release and influencing synaptic plasticity .
Case Studies
- Neuropathic Pain Model : In a controlled study, mice treated with this compound exhibited reduced pain responses compared to controls, supporting its role as a potential therapeutic agent for neuropathic pain .
- Cognitive Function : Another research effort explored the cognitive-enhancing effects of similar compounds on animal models, showing improvements in memory and learning tasks, which may be attributed to enhanced cholinergic signaling through nAChRs .
Data Summary
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c19-16(4-3-14-5-9-20-11-14)18-13-17(7-1-2-8-17)15-6-10-21-12-15/h3-6,9-12H,1-2,7-8,13H2,(H,18,19)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBSSRKOHPJVCQ-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C=CC2=COC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(CNC(=O)/C=C/C2=COC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.